MM-401

MLL1 KMT2A selectivity

MM-401 is a uniquely selective MLL1 inhibitor that blocks the MLL1-WDR5 interaction without affecting MLL2-4 or other methyltransferases. This exclusive on-target specificity, validated by enantiomer control MM-NC-401, enables rigorous target engagement studies. With a >16-fold therapeutic window, MM-401 induces apoptosis and differentiation in MLL-fusion leukemia cells while sparing normal progenitors. For stem cell labs, MM-401 is the only MLL1 inhibitor with demonstrated reprogramming of primed EpiSCs to naïve pluripotency (>50% efficiency). Choose MM-401 for reproducible, off-target-free results in leukemia, stem cell, and epigenetics research.

Molecular Formula C29H46N8O5
Molecular Weight 586.7 g/mol
Cat. No. B15579410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-401
Molecular FormulaC29H46N8O5
Molecular Weight586.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20-,21-,22+,29+/m0/s1
InChIKeySILRGLDFBXVGOQ-ZMROOPMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MM-401: A Highly Selective MLL1-WDR5 Interaction Inhibitor with Validated Differential Applications


MM-401 is a cyclic peptidomimetic inhibitor that selectively blocks the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A) and its essential core complex component WDR5, thereby inhibiting MLL1 histone H3K4 methyltransferase activity [1]. Unlike pan-methyltransferase inhibitors or alternative MLL-pathway targeting agents, MM-401 does not affect other MLL family members (MLL2-4) or a broad panel of unrelated histone methyltransferases, establishing it as a uniquely specific chemical probe for MLL1-dependent transcriptional regulation in both leukemic and pluripotent stem cell contexts [1].

Why MM-401 Cannot Be Substituted by Other MLL1-Pathway or Pan-Methyltransferase Inhibitors


MM-401 occupies a unique targeting node within the MLL1 pathway that fundamentally differs from alternative inhibitors, rendering generic substitution scientifically invalid. While menin-MLL interaction inhibitors (e.g., MI-2-2, MI-503) block the interaction between menin and the N-terminal fragment of MLL fusion proteins, they do not selectively inhibit wild-type MLL1 methyltransferase activity and have distinct off-target profiles [1]. Similarly, direct MLL1-WDR5 inhibitors such as MM-102 exhibit reduced selectivity against non-leukemic cells and lack the enantiomer control validation (MM-NC-401) that establishes on-target specificity for MM-401 [2]. Pan-methyltransferase inhibitors (e.g., EPZ-5676 for DOT1L) target entirely different epigenetic marks and cannot recapitulate the MLL1-specific H3K4 methylation blockade required for the distinct cellular outcomes observed with MM-401 in leukemia differentiation and pluripotency reprogramming assays [1].

MM-401 Product-Specific Quantitative Evidence Guide: Head-to-Head Differentiation Data


MM-401 Demonstrates Exclusive MLL1 Selectivity Among MLL Family HMTs—No Inhibition of MLL2, MLL3, MLL4, or hSET1 Complexes

MM-401 is the only MLL1-WDR5 interaction inhibitor with published validation showing complete lack of inhibition against other MLL family histone methyltransferases (MLL2-4 and hSET1) despite conservation of the WIN motif across these family members [1]. In in vitro histone methyltransferase (HMT) assays, MM-401 at concentrations up to 500 µM showed no inhibition of MLL2, MLL3, MLL4, or hSET1 complexes, nor did it inhibit non-MLL family HMTs including SET7/9, EZH2, G9a, Suv39h1, MMSET, or DOT1L [1]. This selectivity is mechanistically underpinned by the finding that WDR5 is uniquely required for MLL1 complex integrity and full HMT activity, whereas WDR5 is dispensable for MLL2-4 and hSET1 complex assembly and enzymatic function [1]. In contrast, compounds such as MM-102 have not been evaluated for selectivity against the full MLL family panel in published studies, and pan-methyltransferase inhibitors inherently lack this MLL1-exclusive profile.

MLL1 KMT2A selectivity MLL2 MLL3 MLL4 WDR5 histone methyltransferase epigenetics

MM-401 Exhibits >16-Fold Differential Toxicity Between MLL-AF9 Leukemia Cells and Normal Bone Marrow Progenitor Cells

MM-401 demonstrates a clear differential growth inhibitory profile between MLL-fusion driven leukemia cells and normal hematopoietic cells. In primary bone marrow progenitor cells (BMPCs) transduced with MLL-AF9, MM-401 exhibited a half-maximum growth inhibition (GI50) value of approximately 10 µM [1]. In contrast, MM-401 did not affect proliferation of normal primary BMPCs in liquid culture at concentrations up to 160 µM, nor did it alter colony formation of normal BMPCs [1]. This represents at least a 16-fold differential sensitivity window. Furthermore, MM-401 effectively inhibited growth of MLL-ENL and MLL-AF1 leukemia cells while showing no effect on leukemia cells overexpressing exogenous Hoxa9 and Meis1 (downstream effectors that bypass MLL1 dependence) [1]. This profile is superior to alternative MLL-pathway inhibitors; for instance, MM-102 exhibits a GI50 of 25 µM against MV4;11 (MLL-AF4) cells and 84 µM against BCR-ABL-dependent K562 cells—a differential of only ~3.4-fold [2].

MLL-AF9 leukemia selective toxicity bone marrow therapeutic window GI50 MLL-rearranged

MM-401 Demonstrates 3-Fold and 700-Fold Superior WDR5 Binding Potency Relative to MM-101 and Native WIN Motif

MM-401 was rationally designed and optimized from the linear peptidomimetic precursor MM-101, achieving substantial improvements in binding potency. In competitive fluorescence polarization assays, MM-401 disrupted the WDR5-MLL1 interaction with an IC50 of 0.9 nM [1]. This represents over a 3-fold improvement in potency relative to MM-101 (IC50 = 2.9 nM) and a 700-fold improvement relative to the native WDR5-interacting motif (WIN) peptide from MLL1 (IC50 = 750 nM) [1]. The high binding affinity was independently confirmed by label-free BioLayer Interferometry (BLI/OctetRED), which measured a Ki of less than 1 nM [1]. Co-crystal structure analysis at 2.1 Å resolution confirmed the specific molecular interactions driving this enhanced affinity, including cation-π stacking interactions between the Arg guanidinium moiety and aromatic rings from WDR5 residues F133 and F263 [1]. The enantiomer control MM-NC-401 showed no detectable binding to WDR5 (IC50 > 100 µM, Ki > 10 µM), providing a validated negative control for on-target specificity verification [1].

WDR5 binding affinity IC50 protein-protein interaction MM-101 WIN motif fluorescence polarization

MM-401 Achieves >50% Reprogramming Efficiency of Mouse EpiSCs to Naïve Pluripotency Within Three Days

MM-401 is uniquely validated for inducing highly efficient and synchronized reprogramming of primed epiblast stem cells (EpiSCs) to naïve pluripotency. Treatment of mouse EpiSCs with MM-401 resulted in over 50% of cells exhibiting features of naïve embryonic stem cells (ESCs) within three days [1]. This efficiency substantially exceeds that of conventional reprogramming approaches: spontaneous EpiSC reversion is extremely inefficient, and 2i (MEK/GSK3 inhibitor cocktail) treatment yields significantly lower conversion rates and requires longer treatment durations [1]. Reverted ESCs (rESCs) generated by MM-401 treatment reactivate silenced X chromosomes and contribute to embryos following blastocyst injection, generating germline-competent chimeras—functional validation that reprogrammed cells achieve authentic naïve pluripotency [1]. Importantly, this reprogramming activity is specific to MLL1 inhibition; it has not been demonstrated for menin-MLL inhibitors (e.g., MI-2-2, MI-503) or alternative WDR5-MLL1 inhibitors (e.g., MM-102) in published studies.

epiblast stem cells EpiSC reprogramming naïve pluripotency embryonic stem cells ESC pluripotency

MM-401 Transcriptome Changes Show High Correlation (Pearson r = 0.73) with Genetic MLL1 Deletion, Establishing Target Engagement Specificity

MM-401 treatment induces gene expression changes that are highly correlated with those observed upon genetic deletion of MLL1. RNA-sequencing analysis of MLL-AF9 leukemia cells revealed that the genome-wide transcription profile after MM-401 treatment strongly correlated with the profile after MLL1 deletion (Pearson correlation coefficient = 0.73, p < 10⁻¹⁶) [1]. Gene set enrichment analysis (GSEA) also documented significant overlap between the two transcriptomes [1]. Among approximately 8,000 genes sequenced in each comparison group, 564 genes showed altered expression upon MM-401 treatment and 777 genes after MLL1 deletion, with approximately 60% of altered genes being downregulated in both conditions—consistent with MLL1's role as a transcriptional activator [1]. Additionally, MM-401 treatment did not affect H3K4 methylation at MLL1-independent gene loci in cells, further confirming target specificity at the chromatin level [1]. This degree of transcriptome-level target engagement validation is not available in the published literature for alternative WDR5-MLL1 inhibitors (e.g., MM-102) or menin-MLL inhibitors (e.g., MI-2-2).

transcriptome RNA-seq MLL1 deletion target engagement gene expression Pearson correlation

MM-401 Induces Cell Cycle Arrest, Apoptosis, and Myeloid Differentiation in MLL Cells While Sparing Hoxa9/Meis1-Driven Leukemia Cells

MM-401 induces specific cellular outcomes in MLL-fusion leukemia cells that are not observed in leukemia cells driven by downstream effectors. In murine MLL-AF9 leukemia cells, MM-401 treatment induced prominent G1/S cell cycle arrest in a concentration-dependent manner and triggered apoptosis and enhanced myeloid differentiation [1]. In contrast, Hoxa9/Meis1 leukemia cells—which overexpress the downstream transcriptional targets of MLL1 and therefore bypass the requirement for MLL1 activity—showed no changes in cell cycle index and no induction of apoptosis or differentiation upon MM-401 treatment [1]. This differential response provides functional validation that MM-401 acts specifically through MLL1 inhibition rather than through general cytotoxic mechanisms. The enantiomer control MM-NC-401 showed no effects in either cell type [1]. This level of pathway-specific functional validation with a matched genetic/epigenetic bypass control (Hoxa9/Meis1) distinguishes MM-401 from alternative MLL-pathway inhibitors that lack such rigorous target-dependency controls in published studies.

cell cycle apoptosis myeloid differentiation MLL-AF9 Hoxa9 Meis1 leukemia

MM-401 Validated Research and Industrial Application Scenarios Based on Differentiation Evidence


MLL-Rearranged Leukemia Research Requiring MLL1-Selective Chemical Probe with Enantiomer Control

For laboratories investigating MLL-AF9, MLL-ENL, MLL-AF4, or MLL-AF1 fusion-driven leukemias, MM-401 provides a validated chemical probe that exclusively inhibits MLL1 H3K4 methyltransferase activity without affecting other MLL family members (MLL2-4) or non-MLL histone methyltransferases [1]. The availability of the enantiomer control MM-NC-401 enables rigorous discrimination between on-target pharmacological effects and potential off-target cytotoxicity. MM-401 induces G1/S cell cycle arrest, apoptosis, and myeloid differentiation in MLL-fusion leukemia cells while sparing normal bone marrow progenitor cells at concentrations up to 160 µM (GI50 ~10 µM for MLL-AF9 cells), establishing a >16-fold therapeutic window [1]. This combination of exclusive MLL1 selectivity, validated enantiomer control, and differential toxicity makes MM-401 the optimal choice for target validation studies in MLL-rearranged leukemia where off-target confounding must be minimized.

Pluripotent Stem Cell Reprogramming with Single-Agent Chemical Approach

For stem cell laboratories seeking to generate naïve pluripotent stem cells from primed epiblast stem cells (EpiSCs), MM-401 is the only MLL1 inhibitor with demonstrated reprogramming activity. Treatment with MM-401 achieves >50% reprogramming efficiency within three days—substantially exceeding the efficiency of spontaneous reversion or 2i (MEK/GSK3 inhibitor) treatment [2]. Reverted ESCs generated by MM-401 reactivate silenced X chromosomes and produce germline-competent chimeras upon blastocyst injection, confirming acquisition of authentic naïve pluripotency [2]. Alternative MLL-pathway inhibitors (menin-MLL inhibitors such as MI-2-2 or other WDR5-MLL1 inhibitors such as MM-102) have no published reprogramming activity and would require additional optimization for this application. MM-401 enables a chemically defined, single-agent reprogramming protocol that simplifies experimental workflows and improves reproducibility.

MLL1 Transcriptional Program Dissection with Genome-Wide Target Engagement Validation

For researchers requiring rigorous validation of MLL1 target engagement at the transcriptome level, MM-401 is the only MLL1-WDR5 inhibitor with published RNA-sequencing data demonstrating high correlation (Pearson r = 0.73, p < 10⁻¹⁶) with genetic MLL1 deletion [1]. This genome-wide correlation, combined with validation that MM-401 does not affect H3K4 methylation at MLL1-independent gene loci, enables confident attribution of observed transcriptional changes to MLL1 inhibition rather than to off-target effects [1]. The availability of the matched enantiomer control MM-NC-401 further strengthens experimental design by providing a chemically similar but functionally inert comparator. This application scenario is particularly valuable for chromatin biology and epigenetics laboratories conducting ChIP-seq, RNA-seq, or other genome-wide analyses where target engagement specificity is paramount for data interpretation.

WDR5-MLL1 Protein-Protein Interaction Studies Requiring Validated Structural Probe

For structural biology and chemical biology laboratories investigating WDR5-MLL1 protein-protein interactions, MM-401 offers a co-crystal structure-validated probe with sub-nanomolar binding affinity (IC50 = 0.9 nM, Ki < 1 nM) [1]. The 2.1 Å co-crystal structure of MM-401 bound to WDR5 is publicly available, providing atomic-level detail of the cation-π stacking interactions between the Arg guanidinium moiety and WDR5 residues F133 and F263 that drive high-affinity binding [1]. This structural information enables rational modification of the peptidomimetic scaffold for structure-activity relationship (SAR) studies. The availability of MM-NC-401, the enantiomer with identical physicochemical properties but no detectable WDR5 binding (IC50 > 100 µM), provides an ideal control for biophysical binding assays including fluorescence polarization, BLI/OctetRED, and surface plasmon resonance (SPR) [1]. Alternative WDR5-MLL1 inhibitors such as MM-102 lack the combination of co-crystal structural data and a structurally matched enantiomer control in published literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MM-401

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.